Lenumlostat

Description

Lenumlostat is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (lysyl oxidase-like protein 2; LOXL2) with potential antifibrotic activity. Upon oral administration, the aminomethyl pyridine moiety of this compound interacts with the active site of LOXL2 to form a pseudo-irreversible inhibitory complex, thereby inhibiting the catalytic activity of LOXL2. LOXL2, a secreted glycoprotein, catalyzes the post-translational oxidative deamination of lysine residues on target proteins, including collagen and elastin, leading to the formation of deaminated lysine (allysine). Condensation with other allysines or lysines drives the formation of inter- and intramolecular cross-linkages that impact remodeling of the extracellular matrix (ECM), potentially leading to fibrosis. Inhibition of LOXL2, which is often upregulated in fibrotic tissue, may reduce fibrosis in certain chronic fibrotic diseases.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

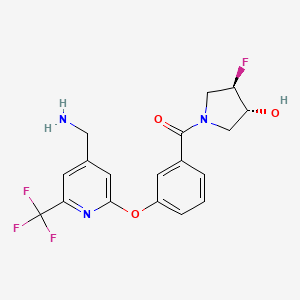

IUPAC Name |

[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGXXYXJORZPHE-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098884-52-5 | |

| Record name | PAT-1251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAT-1251 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16735 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenumlostat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3HMF6G24B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lenumlostat's Core Mechanism of Action in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure. A key driver of this process is the enzymatic cross-linking of collagen and elastin, primarily mediated by the lysyl oxidase (LOX) family of enzymes. Lenumlostat, an orally available, irreversible small-molecule inhibitor, specifically targets lysyl oxidase-like 2 (LOXL2), a pivotal enzyme in the fibrotic cascade. This technical guide provides a detailed exploration of the mechanism of action of this compound, summarizing key preclinical and clinical findings, and outlining the experimental methodologies used to elucidate its anti-fibrotic potential.

The Central Role of LOXL2 in Fibrosis

Lysyl oxidase-like 2 (LOXL2) is a secreted, copper-dependent amine oxidase that plays a critical role in the maturation and stabilization of the extracellular matrix.[1] Its primary function is to catalyze the oxidative deamination of lysine and hydroxylysine residues within collagen and elastin precursors.[1] This enzymatic reaction generates highly reactive aldehyde residues (allysine), which spontaneously condense with other allysines or unmodified lysines to form stable covalent cross-links.[2]

This cross-linking process is essential for the structural integrity of healthy tissues. However, in the context of chronic tissue injury and inflammation, LOXL2 is often significantly upregulated.[2][3] This overexpression leads to excessive and aberrant cross-linking of the ECM, resulting in increased tissue stiffness and resistance to degradation. This altered mechanical environment, in turn, activates resident fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition, thus creating a self-perpetuating fibrotic feedback loop.[1] The inhibition of LOXL2, therefore, represents a promising therapeutic strategy to halt or even reverse the progression of fibrosis in various organs, including the lungs, liver, kidneys, and heart.[3]

This compound's Molecular Mechanism of Action

This compound is designed as a mechanism-based, irreversible inhibitor of LOXL2.[1] Its aminomethyl pyridine moiety interacts with the active site of the LOXL2 enzyme, forming a pseudo-irreversible inhibitory complex.[2] This covalent modification permanently inactivates the enzyme, thereby preventing the catalytic conversion of lysine residues and the subsequent cross-linking of collagen and elastin. By blocking this final and critical step in the fibrotic process, this compound aims to reduce the accumulation of stiff, cross-linked ECM and disrupt the pro-fibrotic signaling cascade.[3]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound.

References

Lenumlostat: A Technical Guide to a Potent and Selective LOXL2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lenumlostat (also known as PAT-1251 or GB2064), a potent and selective small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction: LOXL2 as a Therapeutic Target in Fibrosis

Lysyl oxidase-like 2 (LOXL2) is a member of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1] These enzymes play a critical role in the covalent cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[1] While crucial for normal tissue development and repair, aberrant upregulation of LOXL2 is strongly associated with the progression of fibrotic diseases in various organs, including the lungs, liver, kidneys, and heart, as well as in certain cancers.[2][3]

LOXL2 catalyzes the oxidative deamination of lysine residues on collagen and elastin, leading to the formation of reactive aldehydes.[4][5] These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form stable cross-links that stiffen the ECM.[4][5] This pathological stiffening contributes to organ dysfunction and disease progression.[2] Consequently, inhibiting LOXL2 activity presents a promising therapeutic strategy to halt or even reverse fibrosis.[3][6]

This compound (PAT-1251): A Profile of a Selective LOXL2 Inhibitor

This compound is an orally available, small-molecule, irreversible inhibitor of LOXL2 with demonstrated anti-fibrotic potential.[4][5] Its chemical structure features an aminomethyl pyridine moiety that interacts with the active site of LOXL2 to form a pseudo-irreversible inhibitory complex, thereby blocking its catalytic function.[4][5]

Mechanism of Action

This compound functions by directly targeting the enzymatic activity of LOXL2.[5] By forming a pseudo-irreversible bond, it prevents the enzyme from catalyzing the cross-linking of collagen and elastin fibers.[4] This disruption of pathological ECM remodeling is the primary mechanism behind its anti-fibrotic effects.[4][5]

Below is a diagram illustrating the signaling pathway of LOXL2-mediated collagen cross-linking and the point of intervention by this compound.

Caption: LOXL2-mediated collagen cross-linking pathway and this compound's point of inhibition.

Quantitative Data: In Vitro Potency and Selectivity

This compound has been characterized as a potent inhibitor of LOXL2 with selectivity over other members of the amine oxidase family.[7][8]

| Target Enzyme | Species | IC50 (μM) | Reference |

| LOXL2 | Human | 0.71 | [7][8][9] |

| Mouse | 0.10 | [7][8] | |

| Rat | 0.12 | [7][8] | |

| Dog | 0.16 | [7][8] | |

| LOXL3 | Human | 1.17 | [7][8][9] |

| Other Amine Oxidases | |||

| Semicarbazide-sensitive amine oxidase (SSAO) | Human | >10 (<10% inhibition) | [7][8] |

| Diamine oxidase (DAO) | Human | >10 (<10% inhibition) | [7][8] |

| Monoamine oxidase A (MAO-A) | Human | >10 (<10% inhibition) | [7][8] |

| Monoamine oxidase B (MAO-B) | Human | >10 (<10% inhibition) | [7][8] |

Experimental Protocols for Evaluating LOXL2 Inhibitors

The evaluation of LOXL2 inhibitors like this compound typically follows a standardized workflow from initial screening to in vivo efficacy studies.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical assessment of a LOXL2 inhibitor.

Caption: A generalized workflow for the preclinical evaluation of LOXL2 inhibitors.

Detailed Protocol: In Vitro LOXL2 Inhibition Assay

A common method to determine the in vitro potency of LOXL2 inhibitors is a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of the LOXL2-catalyzed oxidation of a substrate.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human LOXL2.

Materials:

-

Recombinant human LOXL2 enzyme

-

Test compound (this compound)

-

Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrate (e.g., 1,5-diaminopentane)

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Assay Reaction Mixture: Prepare a reaction mixture containing Amplex™ Red, HRP, and the LOXL2 substrate in assay buffer.

-

Enzyme and Inhibitor Incubation: Add the diluted this compound or vehicle (DMSO) to the wells of the microplate. Add the recombinant LOXL2 enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Add the assay reaction mixture to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Preclinical and Clinical Development of LOXL2 Inhibitors

While specific clinical trial results for this compound are not extensively published, the broader class of LOX inhibitors has shown promise in clinical settings. To provide context, this section includes data from the clinical development of PXS-5505, a pan-lysyl oxidase inhibitor that also targets LOXL2.

This compound (PAT-1251)

This compound has been investigated in a Phase 2 clinical trial for patients with myelofibrosis (NCT04054245).[5] Myelofibrosis is a bone marrow cancer characterized by extensive fibrosis that disrupts normal blood cell production.[10] The rationale for using a LOXL2 inhibitor is to reduce this bone marrow fibrosis.

PXS-5505: A Case Study in Clinical Efficacy

PXS-5505 is a pan-LOX inhibitor that has undergone clinical investigation for myelofibrosis.[11][12][13] Results from a Phase 1/2a trial (NCT04676529) in patients with relapsed or refractory myelofibrosis have been published.[11][13]

Summary of Phase 1/2a Clinical Trial Results for PXS-5505 in Myelofibrosis [11][13][14]

| Endpoint | Result | Reference |

| Safety and Tolerability | Well-tolerated at a dose of 200 mg twice daily. The majority of adverse events were Grade 1-2. | [11][13][14] |

| Pharmacokinetics | Reached steady-state concentrations by day 28. | [11][13] |

| Pharmacodynamics | Achieved robust systemic reduction of lysyl oxidase activity. | [11][13] |

| Clinical Efficacy (Preliminary) | ||

| Symptom Score Reduction | 62% of patients had a ≥20% reduction in total symptom score at some point during the 24-week treatment. | [13] |

| 15% of patients achieved a ≥50% reduction at 24 weeks. | [13][14] | |

| Bone Marrow Fibrosis | 42% of patients showed an improvement in collagen fibrosis by one grade. | [14] |

| 33% of patients had worsened collagen fibrosis by one grade. | [14] |

These findings with PXS-5505 support the continued investigation of LOX family inhibitors, including selective LOXL2 inhibitors like this compound, for the treatment of fibrotic diseases.[11][13]

Conclusion and Future Directions

This compound is a potent and selective LOXL2 inhibitor with a clear mechanism of action that addresses the pathological cross-linking of the extracellular matrix in fibrotic diseases. Preclinical data and the promising clinical findings for related pan-LOX inhibitors underscore the therapeutic potential of targeting this pathway. Future research will likely focus on completing clinical trials to establish the safety and efficacy of this compound in various fibrotic conditions and potentially in oncology, where LOXL2 is also implicated in tumor progression. The development of selective LOXL2 inhibitors like this compound represents a targeted approach to combat the debilitating effects of fibrosis.

References

- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]

- 3. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Facebook [cancer.gov]

- 5. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PXS-5505 in advanced MF: Results of a phase I/IIa trial [mpn-hub.com]

- 12. medkoo.com [medkoo.com]

- 13. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]

- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

The Discovery and Development of Lenumlostat (PAT-1251): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat (PAT-1251) is a potent, selective, and orally bioavailable small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the pathogenesis of fibrotic diseases and certain cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. The document details the scientific rationale for targeting LOXL2, the medicinal chemistry efforts leading to the identification of this compound, and a summary of its pharmacological properties. Key experimental protocols and available quantitative data are presented to offer a comprehensive resource for researchers in the field of antifibrotic drug development.

Introduction: The Rationale for Targeting LOXL2 in Fibrotic Diseases

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological process that can lead to organ dysfunction and failure. A key enzyme in the fibrotic cascade is Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase. LOXL2 catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, leading to the formation of highly reactive aldehyde groups.[1] These aldehydes then spontaneously react with other lysine or allysine residues to form covalent cross-links that stabilize and stiffen the ECM, making it resistant to degradation.[1] Upregulation of LOXL2 is observed in various fibrotic conditions, making it a compelling therapeutic target. Inhibition of LOXL2 is hypothesized to disrupt the pathological cross-linking of collagen, thereby attenuating the progression of fibrosis.

The Discovery of this compound (PAT-1251)

This compound was identified through a focused medicinal chemistry campaign aimed at discovering potent and selective small-molecule inhibitors of LOXL2. The starting point for this effort was a lead compound, which, while showing good in vitro potency, required optimization of its drug-like properties.

Lead Optimization and Structure-Activity Relationship (SAR)

Systematic structural modifications were undertaken to improve potency, selectivity, and pharmacokinetic properties. This led to the identification of a series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives.[1] The racemic compound, trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (compound 28 in the original publication), demonstrated significant inhibition of lung fibrosis in a preclinical model.[2] Subsequent chiral separation and evaluation identified the (R,R)-enantiomer, this compound (PAT-1251), as the clinical development candidate.[1]

Mechanism of Action

This compound is an irreversible inhibitor of LOXL2.[1] The aminomethyl pyridine moiety of the molecule is believed to interact with the active site of LOXL2, forming a pseudo-irreversible inhibitory complex.[1] This covalent modification inactivates the enzyme, preventing it from catalyzing the cross-linking of collagen and elastin.

Preclinical Pharmacology

In Vitro Potency and Selectivity

This compound has been shown to be a potent inhibitor of human LOXL2. It also demonstrates selectivity over other members of the lysyl oxidase family, which is important for minimizing off-target effects.

| Target | Species | IC50 (µM) |

| LOXL2 | Human | 0.71[3] |

| LOXL3 | Human | 1.17[3] |

| LOXL2 | Mouse | 0.10[3] |

| LOXL2 | Rat | 0.12[3] |

| LOXL2 | Dog | 0.16[3] |

| LOX | Human | >400-fold selective vs. LOXL2[2] |

This compound also exhibits high selectivity against other amine oxidases, with less than 10% inhibition observed at a concentration of 10 µM for semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[3]

Preclinical Efficacy in a Model of Pulmonary Fibrosis

The anti-fibrotic efficacy of this compound was evaluated in a bleomycin-induced mouse model of pulmonary fibrosis. Oral administration of the racemic precursor to this compound resulted in a dose-dependent reduction in lung fibrosis.

| Treatment Group | Dose (mg/kg, oral, once daily) | Mean Ashcroft Score |

| Vehicle | - | 3.7[4] |

| Racemic Precursor | Not Specified | 0.9[4] |

The treatment also led to dose-dependent reductions in lung weight, bronchoalveolar lavage (BAL) leukocyte count, and collagen concentrations.[4] Efficacy was observed in both prophylactic and therapeutic dosing regimens.[4]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species (e.g., Cmax, Tmax, half-life, bioavailability) are not publicly available in the reviewed literature.

Clinical Development

This compound is the first-in-class small-molecule inhibitor of LOXL2 to enter clinical development.[1]

Phase I Clinical Trial in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers (NCT02852551). The study was completed, and it was reported that this compound was generally well-tolerated, and a maximum tolerated dose was achieved. However, specific quantitative data from this trial, including pharmacokinetic parameters and safety outcomes, have not been made publicly available.

Phase II Clinical Trial in Myelofibrosis

A Phase II clinical trial was initiated to evaluate the efficacy and safety of this compound in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocytosis myelofibrosis (NCT04054245). The planned treatment regimen was oral this compound administered twice daily in 28-day cycles. The primary objective was to determine the objective response rate. However, this clinical trial was withdrawn for reasons that are not publicly available.

Experimental Protocols

LOXL2 Inhibition Assay (Amplex Red Method)

This assay quantifies the enzymatic activity of LOXL2 by measuring the production of hydrogen peroxide (H2O2), a byproduct of the amine oxidation reaction.

Principle: The H2O2 produced by LOXL2 reacts with the Amplex Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to the LOXL2 activity.

Materials:

-

Recombinant human LOXL2

-

This compound (or other test inhibitors)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

1,5-diaminopentane (DAP) or other suitable substrate

-

Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant LOXL2 enzyme to each well.

-

Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Prepare a working solution of Amplex Red, HRP, and the substrate (DAP) in the assay buffer.

-

Initiate the reaction by adding the Amplex Red working solution to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Bleomycin-Induced Lung Fibrosis Mouse Model

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.

Principle: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury, inflammation, and subsequent fibrosis, mimicking key aspects of human idiopathic pulmonary fibrosis (IPF).

Materials:

-

C57BL/6 mice (male, 6-8 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

-

This compound formulation for oral gavage

Procedure:

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Expose the trachea through a small incision.

-

Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) dissolved in sterile saline. Control animals receive saline only.

-

-

Drug Administration (Prophylactic Model):

-

Begin daily oral administration of this compound or vehicle one day before bleomycin instillation and continue for the duration of the study (e.g., 14 or 21 days).

-

-

Endpoint Analysis:

-

At the end of the study period, euthanize the mice.

-

Collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis.

-

Harvest the lungs. One lung can be used for histological analysis, and the other for biochemical assays.

-

Histology: Fix the lung tissue in formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize inflammation and collagen deposition, respectively. Score the severity of fibrosis using a semi-quantitative method such as the Ashcroft score.

-

Biochemical Analysis: Homogenize the lung tissue to measure the collagen content, for example, by using a hydroxyproline assay.

-

Visualizations

Caption: Mechanism of action of this compound in inhibiting LOXL2-mediated collagen cross-linking.

Caption: The discovery and development workflow of this compound (PAT-1251).

Conclusion

This compound (PAT-1251) represents a significant advancement in the pursuit of targeted therapies for fibrotic diseases. Its discovery as a potent and selective irreversible inhibitor of LOXL2, coupled with promising preclinical efficacy data, has paved the way for its clinical investigation. While the outcomes of its clinical trials are not yet fully in the public domain, the development of this compound provides a valuable case study and a potential therapeutic strategy for a range of debilitating fibrotic conditions. Further disclosure of clinical data will be crucial in fully understanding the therapeutic potential of this first-in-class molecule.

References

- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Lenumlostat: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat, also known as PAT-1251, is a potent and selective, orally bioavailable small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM).[2][3] Dysregulation of LOXL2 activity is implicated in the pathogenesis of various fibrotic diseases and cancer. This compound acts as a mechanism-based, irreversible inhibitor of LOXL2, demonstrating significant anti-fibrotic efficacy in preclinical models.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of this compound, including detailed experimental protocols and an examination of its mechanism of action within relevant signaling pathways.

Chemical Structure and Properties

This compound is a complex molecule featuring a trifluoromethyl-substituted pyridine ring linked to a phenoxy group, which in turn is connected to a fluorinated, hydroxylated pyrrolidinyl-methanone moiety.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [3-[[4-(aminomethyl)-6-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]-[(3R,4R)-3-fluoro-4-hydroxy-pyrrolidin-1-yl]methanone[5] |

| SMILES | C1--INVALID-LINK--C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F">C@HO[5] |

| CAS Number | 2007885-39-2[1] |

| Synonyms | PAT-1251, GB2064[1][5] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇F₄N₃O₃ | PubChem |

| Molecular Weight | 399.34 g/mol | PubChem[5] |

| Solubility (DMSO) | ≥ 130 mg/mL | MedChemExpress |

| Solubility (Water) | ≥ 100 mg/mL | MedChemExpress |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 7 | PubChem |

| Rotatable Bonds | 6 | PubChem |

Biological Activity and Selectivity

This compound is a potent inhibitor of human LOXL2 with an IC50 of 0.71 µM. It also demonstrates inhibitory activity against LOXL3 (IC50 = 1.17 µM) and LOXL2 from other species, including mouse (IC50 = 0.10 µM), rat (IC50 = 0.12 µM), and dog (IC50 = 0.16 µM).[1] Importantly, this compound exhibits high selectivity for LOXL2 over other amine oxidases, including a 400-fold selectivity against the closely related LOX enzyme.[4]

In Vitro Inhibitory Activity

| Target | IC50 (µM) |

| Human LOXL2 | 0.71 |

| Human LOXL3 | 1.17 |

| Mouse LOXL2 | 0.10 |

| Rat LOXL2 | 0.12 |

| Dog LOXL2 | 0.16 |

Data sourced from MedChemExpress.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a mechanism-based, irreversible inhibitor of LOXL2.[3][4] The aminomethyl pyridine moiety of the molecule is proposed to interact with the active site of LOXL2, forming a stable complex that prevents the catalytic activity of the enzyme.[3] By inhibiting LOXL2, this compound prevents the oxidative deamination of lysine residues on collagen and elastin, thereby blocking the formation of cross-links that contribute to the stiffening and pathological remodeling of the extracellular matrix in fibrotic diseases.

The signaling pathways influenced by LOXL2 are central to the progression of fibrosis. Key pathways include the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. Upregulation of LOXL2 in fibrotic tissue contributes to a pro-fibrotic feedback loop, promoting the activation of fibroblasts and the excessive deposition of ECM components.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on information from the primary literature, particularly the work by Rowbottom et al. (2017) in the Journal of Medicinal Chemistry.

In Vitro LOXL2 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against LOXL2.

Methodology:

-

Reagent Preparation:

-

Recombinant human LOXL2 enzyme is diluted to the desired concentration in an appropriate assay buffer.

-

This compound is serially diluted in DMSO to create a range of test concentrations.

-

A working solution of Amplex Red reagent, horseradish peroxidase (HRP), and a suitable LOXL2 substrate (e.g., cadaverine or putrescine) is prepared in assay buffer.

-

-

Incubation:

-

The LOXL2 enzyme and this compound (or vehicle control) are added to the wells of a 96-well plate and pre-incubated for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

-

Reaction Initiation:

-

The Amplex Red/HRP/substrate mixture is added to each well to start the enzymatic reaction. The oxidation of the substrate by LOXL2 produces hydrogen peroxide, which is then converted by HRP to generate a fluorescent product from the Amplex Red reagent.

-

-

Fluorescence Measurement:

-

The fluorescence intensity is measured kinetically over a period of 15-30 minutes at 37°C using a plate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission).

-

-

Data Analysis:

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model is a widely used and well-characterized animal model for evaluating the efficacy of anti-fibrotic agents. The study by Rowbottom et al. (2017) utilized this model to assess the in vivo activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lenumlostat: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat (formerly PAT-1251) is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), a key enzyme implicated in the pathogenesis of fibrotic diseases and certain cancers. By targeting LOXL2, this compound aims to prevent the cross-linking of collagen, a critical step in the formation of fibrotic tissue. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing available data from preclinical and clinical studies.

Core Data Summary

Pharmacokinetics

While specific quantitative pharmacokinetic data from human clinical trials are not yet publicly available in detail, preclinical studies and high-level clinical trial information provide initial insights into the profile of this compound.

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Racemic Mixture) in Mice

| Parameter | Value | Species/Model | Dosing | Reference |

| Efficacy | Dose-dependent reduction in lung weight and Ashcroft score | Mouse Bleomycin Model | Oral, once daily | [1] |

| Dosing Paradigm | Efficacious in both prophylactic and therapeutic settings | Mouse Bleomycin Model | Oral | [1] |

Note: Detailed human pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, clearance, and volume of distribution from the Phase 1 study in healthy volunteers or the ongoing Phase 2 study (NCT04054245) in patients with myelofibrosis have not been published at the time of this report.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on the inhibition of LOXL2 activity and the subsequent impact on fibrotic processes.

Table 2: In Vitro Potency of this compound (PAT-1251)

| Target | IC50 (μM) | Species | Reference |

| hLOXL2 | 0.71 | Human | [2] |

| hLOXL3 | 1.17 | Human | [2] |

| mLOXL2 | 0.10 | Mouse | [2] |

| rLOXL2 | 0.12 | Rat | [2] |

| dLOXL2 | 0.16 | Dog | [2] |

Table 3: Preclinical and Clinical Pharmacodynamic Effects of this compound

| Effect | Finding | Model/Study | Reference |

| LOXL2 Inhibition | Irreversible, mechanism-based inhibitor | In vitro | [1] |

| Selectivity | ~400-fold selective for LOXL2 over LOX | In vitro | [1] |

| Anti-fibrotic Efficacy | Significant reduction in lung fibrosis | Mouse Bleomycin Model | [3] |

| Target Engagement | To be determined via plasma assay | Phase 2 Clinical Trial (NCT04054245) | [4] |

Key Experimental Protocols

In Vitro LOXL2 Inhibition Assay

The potency of this compound against LOXL2 was determined using an in vitro assay measuring the inhibition of hydrogen peroxide (H₂O₂) production, a byproduct of the LOXL2-catalyzed oxidation of its substrate.

-

Enzyme Source: Recombinant human LOXL2.

-

Substrate: A suitable amine substrate for LOXL2.

-

Detection Method: A fluorescence-based assay to quantify H₂O₂ production.

-

Procedure:

-

Recombinant LOXL2 enzyme is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The rate of H₂O₂ production is measured over time using a fluorescent probe.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Mouse Bleomycin-Induced Lung Fibrosis Model

This in vivo model was utilized to assess the anti-fibrotic efficacy of this compound.

-

Animal Model: C57BL/6 mice.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin.

-

Treatment: this compound administered orally once daily.

-

Dosing Regimens:

-

Prophylactic: Treatment initiated at the same time as bleomycin administration.

-

Therapeutic: Treatment initiated after the establishment of fibrosis (e.g., 7-10 days post-bleomycin).

-

-

Efficacy Endpoints:

-

Lung Collagen Content: Measured by Sircol assay or hydroxyproline analysis.

-

Histopathology: Lungs sectioned and stained with Masson's trichrome to visualize collagen deposition. Fibrosis severity is scored using the Ashcroft scoring system.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts and cytokine levels.

-

Phase 2 Clinical Trial in Myelofibrosis (NCT04054245)

This ongoing clinical trial is evaluating the efficacy and safety of this compound in patients with myelofibrosis.

-

Study Design: Open-label, single-agent, Phase 2 study.

-

Patient Population: Patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocytosis myelofibrosis.

-

Treatment Regimen: this compound administered orally twice daily (BID) in 28-day cycles.

-

Primary Outcome Measures:

-

Spleen volume reduction.

-

Improvement in symptom score.

-

-

Secondary and Exploratory Outcome Measures:

-

Safety and tolerability.

-

Changes in bone marrow fibrosis.

-

Target engagement measured by a plasma-based assay.[4]

-

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of LOXL2. This inhibition disrupts key pathological processes, primarily the cross-linking of collagen fibers in the extracellular matrix (ECM), which is a hallmark of fibrosis.

Beyond its direct role in collagen cross-linking, LOXL2 is also implicated in activating pro-fibrotic signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathways. By inhibiting LOXL2, this compound may indirectly modulate these downstream signaling cascades.

Conclusion

This compound is a potent and selective inhibitor of LOXL2 with demonstrated preclinical efficacy in a model of lung fibrosis. While detailed human pharmacokinetic and pharmacodynamic data are still emerging, the available information suggests that this compound effectively engages its target and holds promise as a therapeutic agent for fibrotic diseases. The ongoing clinical trials will be crucial in further elucidating its clinical profile and potential benefits for patients. This guide will be updated as more data becomes publicly available.

References

Methodological & Application

Lenumlostat Solution Preparation for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat, also known as PAT-1251, is a potent and selective irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases and cancer.[1][2] By inhibiting LOXL2, this compound disrupts the cross-linking of collagen and elastin, key processes in the stiffening of the extracellular matrix (ECM) associated with fibrosis.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays to investigate its effects on cellular processes such as proliferation, migration, and collagen deposition.

Physicochemical Properties and Storage

A clear understanding of this compound's properties is crucial for accurate and reproducible experimental results.

| Property | Value |

| Synonyms | PAT-1251, GB2064 |

| Molecular Formula | C₁₈H₁₇F₄N₃O₃ |

| Molecular Weight | 399.34 g/mol |

| Appearance | Solid |

| Storage (Solid) | Store at -20°C for long-term storage. |

| Storage (Stock Solution) | Store at -80°C for up to 6 months or -20°C for up to 1 month. |

Solution Preparation

Proper preparation of this compound solutions is critical for maintaining its stability and activity in cell culture experiments.

Recommended Solvents and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, conical-bottom polypropylene tubes

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 399.34 g/mol ), add 250.4 µL of DMSO.

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months).

-

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol 2: Preparation of this compound Working Solution

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

-

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Determine the final desired concentration of this compound for your experiment.

-

Perform a serial dilution of the stock solution into the cell culture medium to achieve the final working concentration. Note: To avoid precipitation, it is recommended to add the this compound stock solution to a larger volume of medium while vortexing.

-

Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a non-toxic level for the specific cell line being used (typically ≤ 0.5%).

-

This compound in Cell-Based Assays

This compound's inhibitory effect on LOXL2 makes it a valuable tool for studying cellular processes involved in fibrosis and cancer. The optimal working concentration of this compound should be determined empirically for each cell line and assay. Based on its IC₅₀ values, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro applications.[3]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Protocol 3: Cell Proliferation Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experimental period.

-

Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Migration (Wound Healing) Assay

The wound healing assay is a common method to study cell migration.

Protocol 4: Wound Healing Assay

-

Cell Seeding: Seed cells in a multi-well plate and grow them to a confluent monolayer.

-

Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.

-

Cell Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control. To minimize the confounding effect of cell proliferation, it is advisable to use serum-free or low-serum medium.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24, and 48 hours) using an inverted microscope with a camera.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

Collagen Deposition (Sirius Red) Assay

The Sirius Red assay is used to quantify the amount of collagen produced by cells in culture.

Protocol 5: Collagen Deposition Assay

-

Cell Seeding and Treatment: Seed cells (e.g., fibroblasts) in a multi-well plate and allow them to adhere. Treat the cells with this compound or a vehicle control in a medium supplemented with ascorbic acid (to promote collagen synthesis) for the desired duration.

-

Fixation: After the treatment period, remove the culture medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: Wash the fixed cells with PBS and then stain with Sirius Red solution for 1 hour at room temperature.

-

Washing: Wash the wells extensively with acidified water (e.g., 0.1 M HCl) to remove unbound dye.

-

Dye Elution: Elute the bound dye by adding a basic solution (e.g., 0.1 M NaOH).

-

Absorbance Measurement: Transfer the eluate to a new 96-well plate and measure the absorbance at a wavelength between 540-570 nm.

-

Data Analysis: The absorbance is directly proportional to the amount of collagen in the sample.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.

Caption: this compound inhibits LOXL2, disrupting ECM cross-linking and downstream signaling pathways.

Caption: General experimental workflow for using this compound in cell culture.

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Species | Value |

| IC₅₀ (LOXL2) | Human | 0.71 µM[3] |

| Mouse | 0.10 µM[3] | |

| Rat | 0.12 µM[3] | |

| Dog | 0.16 µM[3] | |

| IC₅₀ (LOXL3) | Human | 1.17 µM[3] |

| Recommended Starting Concentration Range (in vitro) | N/A | 0.1 - 10 µM |

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture. By following these protocols, researchers can effectively investigate the in vitro effects of LOXL2 inhibition on various cellular functions. It is important to optimize experimental conditions, particularly the working concentration of this compound, for each specific cell line and assay to ensure reliable and reproducible results.

References

Application Notes and Protocols for Lenumlostat in Mouse Models of Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, leads to scarring and loss of organ function. A key final step in the fibrotic process is the cross-linking of collagen and elastin fibers, which stabilizes the ECM and makes it resistant to degradation. This process is catalyzed by the lysyl oxidase (LOX) family of enzymes. Lenumlostat (also known as PAT-1251) is a potent, selective, and irreversible small molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme significantly upregulated in fibrotic tissues.[1] By inhibiting LOXL2, this compound prevents the cross-linking of collagen, representing a targeted therapeutic strategy to halt or reverse fibrosis.[2] These application notes provide detailed protocols for utilizing this compound in common preclinical mouse models of pulmonary, hepatic, and renal fibrosis.

Mechanism of Action: LOXL2 Inhibition in Fibrosis

Pro-fibrotic stimuli, such as transforming growth factor-beta (TGF-β), activate fibroblasts into myofibroblasts. These cells then secrete large amounts of ECM proteins like collagen. Concurrently, LOXL2 is secreted into the extracellular space where it catalyzes the oxidative deamination of lysine residues on collagen and elastin. This is an essential step for the formation of covalent cross-links that stabilize the fibrotic matrix. This compound irreversibly binds to the active site of LOXL2, blocking this cross-linking process and disrupting the integrity of the fibrotic scar tissue.[1][2]

References

Lenumlostat Dosage for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat, also known as PAT-1251 and GB2064, is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity is implicated in the pathogenesis of various fibrotic diseases, making it a compelling therapeutic target.[1] this compound demonstrates potent and selective inhibition of LOXL2, with antifibrotic activity observed in various preclinical models. This document provides detailed application notes and protocols for the use of this compound in in vivo experiments, with a focus on dosage and administration in rodent models of fibrosis.

Data Presentation: this compound In Vivo Dosage Summary

The following tables summarize the quantitative data on this compound (PAT-1251/GB2064) dosage and administration in various animal models of fibrosis.

| Animal Model | Disease | Compound | Dosage | Route of Administration | Vehicle | Treatment Duration | Key Outcomes | Reference |

| Mouse (C57BL/6) | Bleomycin-induced Lung Fibrosis | PAT-1251 (racemic) | Dose-dependent | Oral (gavage) | Not Specified | Prophylactic and therapeutic regimens | Dose-dependent reductions in lung weight, Ashcroft score, BAL leukocyte count, and collagen concentrations. | [1] |

| Mouse (129/Sv) | Col4a3-/- (Alport Syndrome) Renal Fibrosis | PAT-1251 | 30 mg/kg | Oral (gavage) | 0.5% Methylcellulose | Once daily from 2 to 7 weeks of age | Ameliorated glomerular and interstitial fibrosis; significantly reduced albuminuria and blood urea nitrogen levels. | [2] |

| Mouse (C57BL/6) | Myocardial Infarction | SNT-5382 (LOXL2 inhibitor) | 14 mg/kg | Oral (gavage) | Not Specified | Daily for 28 days | Reduced collagen volume fraction in the region adjacent to the infarct. | [3] |

Note: While SNT-5382 is a different LOXL2 inhibitor, this data provides a relevant reference for cardiac fibrosis models.

Signaling Pathway

The primary mechanism of action of this compound is the irreversible inhibition of LOXL2, which in turn modulates downstream signaling pathways implicated in fibrosis. The diagram below illustrates the central role of LOXL2 in fibrogenesis and the key pathways it influences.

Experimental Protocols

This compound (PAT-1251) Administration in a Mouse Model of Renal Fibrosis

This protocol is based on a study using the Col4a3-/- (Alport Syndrome) mouse model of renal fibrosis.[2]

a. Materials:

-

This compound (PAT-1251)

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water

-

129/Sv Col4a3-/- mice and wild-type littermates

-

Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)

-

Standard laboratory equipment for animal handling and dosing

b. This compound Formulation Preparation:

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved. The solution may need to be heated gently to aid dissolution. Allow the solution to cool to room temperature.

-

Suspend the this compound powder in the 0.5% methylcellulose vehicle to achieve a final concentration of 3 mg/mL (assuming a 10 mL/kg dosing volume for a 30 mg/kg dose).

-

Vortex the suspension thoroughly before each use to ensure homogeneity.

c. Dosing Procedure:

-

House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

From 2 weeks of age, administer this compound (30 mg/kg) or vehicle to the Alport and wild-type mice once daily via oral gavage.

-

The dosing volume should be calculated based on the individual animal's body weight (e.g., for a 20g mouse, the volume would be 200 µL).

-

Continue daily dosing until the study endpoint (e.g., 7 weeks of age).

-

Monitor the animals daily for any signs of toxicity or distress.

General Protocol for this compound Administration in a Mouse Model of Lung Fibrosis

This protocol is a general guideline based on findings from a bleomycin-induced lung fibrosis model.[1] The specific dose should be determined through dose-ranging studies.

a. Materials:

-

This compound (PAT-1251)

-

Appropriate vehicle (e.g., 0.5% Methylcellulose, as used in the renal fibrosis model, or other suitable vehicles like corn oil or a solution containing DMSO, PEG300, and Tween-80).[4]

-

C57BL/6 mice

-

Bleomycin sulfate

-

Oral gavage needles

-

Equipment for intratracheal instillation

b. Experimental Workflow:

References

Lenumlostat: Application Notes and Protocols for Primary Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat (also known as PAT-1251) is a potent and irreversible small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Inhibition of LOXL2 by this compound holds significant therapeutic potential in fibrotic diseases, which are characterized by excessive ECM deposition.[1][2] These application notes provide detailed protocols for the utilization of this compound in primary cell line models to investigate its anti-fibrotic effects and elucidate its mechanism of action.

Introduction to this compound

This compound is an orally available compound that forms a pseudo-irreversible inhibitory complex with the active site of LOXL2.[1][2] LOXL2 catalyzes the oxidative deamination of lysine residues on collagen and elastin, a critical step in the formation of cross-links that provide structural integrity to the ECM.[1][2] In pathological fibrotic conditions, LOXL2 is often upregulated, leading to excessive matrix stiffness and tissue dysfunction. By inhibiting LOXL2, this compound can reduce fibrosis.[1] this compound is currently under investigation in clinical trials for conditions such as primary myelofibrosis.[2]

Mechanism of Action

This compound selectively targets the catalytic activity of LOXL2. This inhibition prevents the conversion of lysine residues into allysine, thereby blocking the subsequent cross-linking of collagen and elastin fibers. This disruption of ECM remodeling forms the basis of its anti-fibrotic properties.

Caption: Signaling pathway of this compound's inhibitory action on LOXL2.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against LOXL2 from various species. This data is critical for determining appropriate working concentrations in primary cell experiments.

| Target | Species | IC50 (μM) | Reference |

| LOXL2 | Human (hLOXL2) | 0.71 | [3][4] |

| LOXL3 | Human (hLOXL3) | 1.17 | [3][4] |

| LOXL2 | Mouse | 0.10 | [3][4] |

| LOXL2 | Rat | 0.12 | [3][4] |

| LOXL2 | Dog | 0.16 | [3][4] |

Experimental Protocols

The following are generalized protocols for utilizing this compound in primary cell culture. It is recommended to optimize these protocols for specific primary cell types and experimental questions.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock from a 1 mg vial of this compound (MW: 399.3 g/mol ), add 250.4 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

General Protocol for Treatment of Primary Cells

This protocol outlines the general steps for treating primary cells with this compound. Specific cell seeding densities and treatment durations will need to be optimized.

Caption: Experimental workflow for this compound treatment in primary cells.

Materials:

-

Primary cells of interest (e.g., primary lung fibroblasts, hepatic stellate cells)

-

Complete cell culture medium appropriate for the primary cell type

-

Multi-well cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Culture primary cells to the desired confluence.

-

Trypsinize and count the cells.

-

Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

-

Preparation of Working Solutions:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

-

Cell Treatment:

-

Carefully aspirate the old medium from the cell culture plates.

-

Wash the cells once with sterile PBS.

-

Add the prepared this compound working solutions and the vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

-

Downstream Analysis:

-

Following incubation, the cells or conditioned media can be harvested for various downstream analyses.

-

Recommended Downstream Assays

The choice of assay will depend on the specific research question. Below are some recommended assays to evaluate the effects of this compound in primary cells.

-

Collagen Deposition Assays (e.g., Sirius Red Staining): To quantify the amount of collagen produced and deposited by the primary cells.

-

Western Blotting: To analyze the protein expression levels of fibrotic markers (e.g., Collagen I, α-SMA, Fibronectin) and LOXL2.

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of genes involved in fibrosis (e.g., COL1A1, ACTA2, FN1, LOXL2).

-

Immunofluorescence: To visualize the localization and expression of fibrotic proteins and ECM components.

-

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of this compound on primary cells.

-

Hydroxyproline Assay: To quantify the total amount of collagen in cell lysates or conditioned media.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low drug efficacy | Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell type. Refer to the IC50 values in the data table. |

| Cell type is not responsive. | Ensure the chosen primary cell line expresses LOXL2 and is known to be involved in fibrotic processes. | |

| High cell toxicity | Drug concentration is too high. | Lower the concentration of this compound. Perform a viability assay to determine the non-toxic concentration range. |

| Extended treatment duration. | Reduce the incubation time. | |

| Inconsistent results | Variability in primary cell lots. | Use primary cells from the same donor or lot for a set of experiments. |

| Repeated freeze-thaw of this compound. | Use freshly prepared aliquots of the stock solution for each experiment. |

Conclusion

This compound is a valuable research tool for investigating the role of LOXL2 in fibrotic processes using primary cell models. The protocols and data presented in these application notes provide a framework for designing and conducting experiments to explore the anti-fibrotic potential of this compound. Careful optimization of experimental conditions for each specific primary cell type is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Lenumlostat in Combination with Other Anti-Fibrotic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), and chronic kidney disease, are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction. Current therapeutic strategies often target specific pathways involved in the fibrotic process. Lenumlostat (formerly PAT-1251), a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2), represents a promising anti-fibrotic approach by targeting the cross-linking of collagen, a critical step in the stabilization of the fibrotic matrix. This document outlines the rationale and provides detailed protocols for investigating the therapeutic potential of this compound in combination with other established anti-fibrotic agents, nintedanib and pirfenidone. While preclinical data on these specific combinations are not yet widely published, the distinct mechanisms of action suggest a potential for synergistic or additive effects in mitigating fibrosis.

Mechanism of Action and Rationale for Combination Therapy

This compound is an orally available small-molecule that irreversibly inhibits LOXL2, a copper-dependent amine oxidase.[1] LOXL2 catalyzes the cross-linking of collagen and elastin fibers in the ECM, a process that increases matrix stiffness and resistance to degradation, thereby promoting the progression of fibrosis.[2] By inhibiting LOXL2, this compound disrupts this crucial final stage of the fibrotic process.

Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[3][4] These signaling pathways are involved in the proliferation, migration, and activation of fibroblasts, key effector cells in fibrosis.[3]

Pirfenidone's exact mechanism of action is not fully elucidated but is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[5][6] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[5]

The combination of this compound with either nintedanib or pirfenidone offers a multi-pronged attack on the fibrotic process. This compound targets the structural stabilization of the ECM, while nintedanib and pirfenidone address the cellular drivers of fibrosis and the inflammatory microenvironment. This complementary approach holds the potential for enhanced anti-fibrotic efficacy.

Signaling Pathways in Fibrosis

The following diagram illustrates the key signaling pathways involved in fibrosis and the proposed points of intervention for this compound, nintedanib, and pirfenidone.

Data Presentation: Preclinical and Clinical Efficacy of Anti-Fibrotic Agents

The following tables summarize key quantitative data from preclinical and clinical studies for this compound (as a LOXL2 inhibitor), nintedanib, and pirfenidone. This information provides a basis for designing and interpreting combination studies.

Table 1: Preclinical Efficacy of a LOXL2 Inhibitor (this compound analog) in a Mouse Model of Lung Fibrosis [7]

| Treatment Group | Dosing Paradigm | Mean Ashcroft Score (± SEM) | Lung Hydroxyproline (µ g/lung ± SEM) |

| Vehicle | Prophylactic | 3.7 ± 0.3 | 250 ± 20 |

| LOXL2 Inhibitor (oral, once daily) | Prophylactic | 0.9 ± 0.2 | 150 ± 15 |

| Vehicle | Therapeutic | 4.1 ± 0.4 | 280 ± 25 |

| LOXL2 Inhibitor (oral, once daily) | Therapeutic | 1.8 ± 0.3 | 180 ± 20 |

Table 2: Preclinical Efficacy of Nintedanib and Pirfenidone in a Mouse Model of Lung Fibrosis [3][8]

| Treatment Group | Key Findings |

| Nintedanib | Significantly reduced lung fibrosis scores and collagen content in bleomycin- and silica-induced fibrosis models. Inhibited fibroblast proliferation and myofibroblast transformation. |

| Pirfenidone | Reduced bleomycin-induced increases in lung hydroxyproline content by 30-60% in a dose-dependent manner. Attenuated fibrosis and had anti-inflammatory effects. |

Table 3: Clinical Efficacy of Nintedanib and Pirfenidone in Idiopathic Pulmonary Fibrosis (IPF) [9]

| Treatment | Key Clinical Outcome |

| Nintedanib | Reduced the annual rate of decline in Forced Vital Capacity (FVC) by approximately 50% compared to placebo. |

| Pirfenidone | Significantly slowed the decline in FVC over time and prolonged progression-free survival. |

| Nintedanib + Pirfenidone (Combination) | Generally well-tolerated with a safety profile similar to each monotherapy. Showed a potential to further reduce the rate of FVC decline compared to monotherapy in some real-world studies. |

Experimental Protocols

The following are detailed protocols for inducing and assessing fibrosis in preclinical models, which can be adapted to evaluate the efficacy of this compound in combination with other anti-fibrotic agents.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.

Materials:

-

Bleomycin sulfate

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

Animal gavage needles

-

Mice (C57BL/6 strain is commonly used)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Anesthesia: Anesthetize mice using isoflurane.

-

Bleomycin Instillation:

-

Treatment Administration:

-

Begin administration of this compound, nintedanib, pirfenidone, or their combination at the desired dose and frequency (e.g., daily oral gavage).

-

Treatment can be initiated prophylactically (at the time of bleomycin instillation) or therapeutically (e.g., 7-14 days after bleomycin administration when fibrosis is established).

-

-

Monitoring: Monitor animals daily for signs of distress, and record body weight regularly.

-

Sacrifice and Tissue Collection: Euthanize mice at a predetermined time point (e.g., day 14, 21, or 28 post-bleomycin).

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counts and cytokine analysis.

-

Lung Tissue Harvesting:

-

Perfuse the lungs with saline.

-

Excise the lungs for histological analysis (fix in 10% neutral buffered formalin) and biochemical assays (snap-freeze in liquid nitrogen).

-

Endpoints for Assessment:

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the severity of fibrosis using the Ashcroft scoring system.

-

Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical marker of fibrosis.

-

Quantitative PCR (qPCR): Measure the gene expression of pro-fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1).

-

Immunohistochemistry/Immunofluorescence: Detect the presence and localization of fibrosis-related proteins (e.g., α-smooth muscle actin (α-SMA), collagen I).

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This is a classic and robust model for studying the mechanisms of liver fibrosis and for testing anti-fibrotic compounds.

Materials:

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (as vehicle)

-

Rats (Sprague-Dawley or Wistar strains are common)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

-

CCl4 Administration:

-

Administer CCl4 (typically 0.5 - 2.0 mL/kg) via intraperitoneal injection, usually twice a week.[8] CCl4 should be diluted in a vehicle like olive oil (e.g., 1:1 ratio).

-

Control animals receive injections of the vehicle only.

-

-

Treatment Administration:

-

Administer this compound, other anti-fibrotic agents, or their combination at the desired dosage and schedule (e.g., daily oral gavage).

-

Treatment can be co-administered with CCl4 or initiated after a period of CCl4 induction to model a therapeutic intervention.

-

-

Monitoring: Monitor animals for clinical signs and record body weight weekly.

-

Sacrifice and Sample Collection: Euthanize rats at the end of the study period (e.g., 4, 8, or 12 weeks).

-

Blood Collection: Collect blood via cardiac puncture for analysis of liver function enzymes (ALT, AST).

-

Liver Tissue Harvesting:

-

Excise the liver and record its weight.

-

Take sections for histological analysis (fix in 10% neutral buffered formalin) and for biochemical and molecular analyses (snap-freeze in liquid nitrogen).

-

Endpoints for Assessment:

-

Histology: Stain liver sections with Sirius Red or Masson's trichrome to visualize collagen deposition and assess the stage of fibrosis.

-

Hydroxyproline Assay: Quantify collagen content in liver homogenates.

-

Serum Liver Enzymes: Measure serum levels of ALT and AST to assess liver injury.

-

Quantitative PCR (qPCR): Analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2).

-

Immunohistochemistry: Detect activated hepatic stellate cells (the primary collagen-producing cells in the liver) by staining for α-SMA.

Proposed Experimental Workflow for Combination Studies

The following diagram outlines a logical workflow for conducting preclinical studies of this compound in combination with other anti-fibrotic agents.

Conclusion

The combination of this compound with other anti-fibrotic agents such as nintedanib or pirfenidone presents a rational and promising strategy for the treatment of fibrotic diseases. By targeting both the enzymatic cross-linking of collagen and the cellular signaling pathways that drive fibrosis, these combination therapies have the potential to offer superior efficacy over monotherapy. The protocols and workflows provided in these application notes offer a framework for researchers to investigate these novel therapeutic approaches in well-established preclinical models of fibrosis. The data generated from such studies will be crucial in determining the clinical viability of these combination strategies and in advancing the development of more effective treatments for patients suffering from fibrotic diseases.

References

- 1. The small molecule LOXL2 inhibitor SNT-5382 reduces cardiac fibrosis and achieves strong clinical target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral Antifibrotic Agents for the Treatment of Idiopathic Pulmonary Fibrosis: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - Journal of Clinical Question [jclinque.com]

- 6. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of combination therapy with pirfenidone and nintedanib in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of antifibrotic therapies in the treatment of systemic sclerosis–associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Immunohistochemistry Staining Following Lenumlostat Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunohistochemistry (IHC) to assess the efficacy of Lenumlostat, a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2). This compound is under investigation for its anti-fibrotic properties, and IHC is a critical tool for visualizing and quantifying its effects on tissue architecture and cellular markers of fibrosis.

Scientific Background

This compound targets LOXL2, a key enzyme in the cross-linking of collagen and elastin, which is a critical process in the stiffening and remodeling of the extracellular matrix (ECM) during fibrosis.[1][2] By inhibiting LOXL2, this compound aims to reduce the pathological accumulation of cross-linked collagen, thereby mitigating fibrosis in various organs, including the liver and lungs.[3][4] LOXL2 has been shown to be upregulated in fibrotic tissues and plays a role in signaling pathways that promote fibrosis, such as the TGF-β/Smad and PI3K/AKT/mTOR pathways.[4][5][6]

Application of Immunohistochemistry in this compound Research